molecular formula C14H24N2O4 B13622841 Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate

Cat. No.: B13622841
M. Wt: 284.35 g/mol
InChI Key: HRHCMMWPZHMSGQ-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused to an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, while the methyl ester at the pyrrolidine-3-position enhances solubility and modulates reactivity.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3

InChI Key

HRHCMMWPZHMSGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate typically involves:

  • Construction or modification of the azetidine ring with Boc protection.
  • Functionalization of the pyrrolidine ring with a methyl ester at the 3-position.
  • Coupling of the azetidine and pyrrolidine moieties.

Due to the compound’s structural complexity, the preparation often leverages known synthetic intermediates such as N-Boc-protected azetidine derivatives and pyrrolidine carboxylates.

Preparation of the Boc-Protected Azetidine Intermediate

The key azetidine intermediate, 1-(tert-butoxycarbonyl)azetidin-3-yl derivatives, is prepared by established methods:

  • Oxidation of Hydroxyazetidine:
    Traditional methods oxidize the hydroxyl group on azetidine rings to yield 1-tert-butyloxycarbonyl-3-azetidinone. For example, a route reported in Chinese patent CN103524392 involves:

    • Reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane-water mixture for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
    • Subsequent oxidation with ethanedioyl chloride, DMSO, and triethylamine at room temperature for 15 hours to yield 1-tert-butyloxycarbonyl-3-azetidinone.
      However, this method suffers from low yields due to impurity formation and uses environmentally unfriendly solvents like dioxane and DMSO.
  • Direct Boc Protection of Azetidine:
    An improved method involves reacting 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in the presence of triethylamine in methylene chloride at 10–40 °C, followed by aqueous work-up and drying to afford 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in 91% yield. This method avoids harsh oxidants and improves environmental compatibility.

Step Reagents/Conditions Yield (%) Notes
Boc protection of 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C, 3–4 h 91 Mild conditions, high yield, environmentally friendlier solvents

Synthesis of the Pyrrolidine-3-carboxylate Moiety

The pyrrolidine ring with a methyl ester at the 3-position can be synthesized or sourced as a chiral intermediate. Protection of amino groups with Boc and esterification of carboxylic acids are standard steps:

  • Boc Protection:
    Amino groups on pyrrolidine derivatives are protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of bases like triethylamine or DMAP in solvents such as dichloromethane. This step prevents undesired side reactions during subsequent coupling.

  • Esterification:
    Carboxylic acid groups are converted to methyl esters via Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP in methanol or by direct reflux with methanol under acidic catalysis.

Step Reagents/Conditions Yield (%) Notes
Boc protection of pyrrolidine amine Boc₂O, triethylamine or DMAP, DCM, room temperature 85–92 Protects amine for coupling
Esterification of carboxylic acid DCC, DMAP, MeOH, room temperature 90 Efficient methyl ester formation

Coupling of Azetidine and Pyrrolidine Fragments

The final assembly of this compound involves coupling the Boc-protected azetidine moiety to the pyrrolidine-3-carboxylate scaffold. While explicit synthetic routes for this exact coupling are scarce, analogous methods include:

  • Amide or Carbamate Bond Formation:
    Using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane under mild conditions to form the desired bond with high selectivity and yield.

  • Reaction Conditions:
    Typically performed at room temperature under inert atmosphere (nitrogen or argon) for several hours, followed by aqueous work-up and purification by column chromatography or crystallization.

Representative Synthetic Sequence from Literature

A related synthetic approach (adapted from a patent and research literature) is summarized below:

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Boc protection of azetidine Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C, 3–4 h 91
2 Boc protection of pyrrolidine amine Boc₂O, triethylamine or DMAP, DCM, room temperature 85–92
3 Esterification of pyrrolidine carboxylic acid DCC, DMAP, MeOH, room temperature 90
4 Coupling of azetidine and pyrrolidine fragments EDC·HCl, DMAP, DCM, room temperature, inert atmosphere 70–85 (estimated)

Analytical and Purification Considerations

  • Impurity Control:
    Oxidation steps in azetidine preparation can generate impurities; thus, milder Boc protection routes are preferred to enhance purity and yield.

  • Stereochemical Integrity:
    Maintaining stereochemistry during ring formation and coupling is critical. Use of chiral starting materials and mild reaction conditions helps preserve configuration.

  • Purification:
    Final products are typically purified by silica gel column chromatography using solvent mixtures such as dichloromethane/methanol/ammonium hydroxide or by crystallization from suitable solvents.

Summary Table of Preparation Method Highlights

Aspect Method/Condition Advantages Limitations
Azetidine Boc protection Di-tert-butyl dicarbonate + triethylamine, DCM, 10–40 °C High yield (91%), mild, less impurity Requires dry solvents, inert atmosphere
Pyrrolidine amine protection Boc₂O, base (TEA/DMAP), DCM High yield (85–92%), protects amine Sensitive to moisture
Esterification DCC, DMAP, MeOH High yield (90%), mild conditions DCC byproducts require removal
Coupling reaction EDC·HCl, DMAP, DCM, inert atmosphere Efficient bond formation Moderate yields, need purification
Purification Column chromatography/crystallization High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection or further functionalization:

  • Conditions :

    • Acidic: HCl (6M) in THF/water (1:1), reflux for 4–6 h.

    • Basic: NaOH (2M) in methanol, room temperature for 2 h .

  • Products :

    ReactantConditionsProductYield
    Methyl esterNaOH/MeOHCarboxylic acid85–92%
    Methyl esterHCl/THFCarboxylic acid (with Boc intact)78%

The Boc group remains stable under basic hydrolysis but may degrade under prolonged acidic conditions .

Aza-Michael Addition

The azetidine ring participates in nucleophilic aza-Michael additions with α,β-unsaturated carbonyl compounds, forming substituted pyrrolidine derivatives:

  • Reagents : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 65°C .

  • Example Reaction :

    Azetidine+Methyl acrylateDBU, 65°C3-(Pyrrolidin-1-yl)azetidine(Yield: 64–75%)[7]\text{Azetidine} + \text{Methyl acrylate} \xrightarrow{\text{DBU, 65°C}} \text{3-(Pyrrolidin-1-yl)azetidine} \quad (\text{Yield: 64–75\%})[7]
  • Key Data :

    • Reaction time: 4–16 h depending on nucleophile reactivity .

    • Stereochemical outcomes are influenced by the azetidine’s conformation .

Ring-Opening Reactions

The azetidine ring undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Ring-Opening :

    • Conditions : H₂SO₄ (0.1M) in dioxane, 50°C for 1 h .

    • Product : Linear amine derivative via C–N bond cleavage .

  • Base-Mediated Ring Expansion :

    • Reagents : K₂CO₃ in DMF, 80°C for 6 h .

    • Product : Seven-membered lactam via [3+4] cyclization (Yield: 58%) .

Functional Group Interconversion

The Boc group enables selective transformations:

  • Boc Deprotection :

    • Conditions : TFA (50% in DCM), room temperature, 30 min .

    • Product : Free amine, which can be further alkylated or acylated.

  • Ester to Amide Conversion :

    • Reagents : NH₃ in methanol, 60°C for 12 h .

    • Product : Primary amide (Yield: 76%) .

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • 1,3-Selenazole Synthesis :

    • Conditions : Reaction with selenourea in methanol at room temperature .

    • Product : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (Yield: 68%) .

    • Key Spectral Data :

      • 1H NMR^{1}\text{H NMR}: δ 7.25 ppm (NH₂), δ 4.67 ppm (azetidine CH) .

      • 15N HMBC^{15}\text{N HMBC}: δ −294.6 ppm (NH₂), δ −128.1 ppm (selenazole N) .

Cross-Coupling Reactions

The pyrrolidine nitrogen participates in palladium-catalyzed couplings:

  • Buchwald-Hartwig Amination :

    • Catalyst : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C .

    • Product : N-Arylated derivatives (Yield: 45–62%) .

Oxidation and Reduction

  • Oxidation of Pyrrolidine :

    • Reagent : m-CPBA (meta-chloroperbenzoic acid) in DCM.

    • Product : Pyrrolidine N-oxide (Yield: 82%).

  • Ester Reduction :

    • Reagent : LiAlH₄ in THF, 0°C to RT.

    • Product : Primary alcohol (Yield: 74%).

Experimental Considerations

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is standard .

  • Stereochemical Control : Chiral auxiliaries or catalysts are required for enantioselective syntheses .

  • Stability : The Boc group is stable below 40°C but degrades rapidly in strong acids .

Scientific Research Applications

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include derivatives with alternative protective groups, ester functionalities, or ring modifications. Below is a comparative analysis:

Compound Protective Group Ester Group Ring System Molecular Weight (g/mol)
Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate Boc Methyl Pyrrolidine-Azetidine ~326.4
Ethyl 4-{1-[(Fmoc)azetidin-3-yl}pyrrolidine-3-carboxylate Fmoc Ethyl Pyrrolidine-Azetidine ~418.5
Methyl 4-{1-[(Cbz)azetidin-3-yl}piperidine-3-carboxylate Cbz Methyl Piperidine-Azetidine ~352.4

Key Observations :

  • Boc vs. Fmoc/Cbz: The Boc group offers acid-labile protection, whereas Fmoc (base-sensitive) and Cbz (hydrogenolysis-sensitive) provide orthogonal deprotection strategies .
  • Ester Groups : Methyl esters exhibit slower hydrolysis rates compared to ethyl esters, impacting prodrug stability .

Physicochemical Properties

Comparative solubility, stability, and logP values are critical for pharmacokinetic profiling:

Compound LogP Aqueous Solubility (mg/mL) Stability (t₁/₂ in PBS)
Methyl 4-{1-[(Boc)azetidin-3-yl}pyrrolidine-3-carboxylate 1.2 12.5 >24 hours
Ethyl 4-{1-[(Fmoc)azetidin-3-yl}pyrrolidine-3-carboxylate 2.8 3.2 ~6 hours
Methyl 4-{1-[(Cbz)azetidin-3-yl}piperidine-3-carboxylate 1.5 8.7 ~12 hours

Key Observations :

  • LogP : Fmoc derivatives are more lipophilic due to the fluorenyl moiety, reducing aqueous solubility .
  • Stability : Boc-protected compounds demonstrate superior stability in physiological conditions compared to Fmoc analogs .

Biological Activity

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate is an organic compound notable for its structural complexity, which includes both a pyrrolidine ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H24N2O4
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : (3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The presence of functional groups such as the tert-butoxycarbonyl and carboxylic acid enhances its reactivity and potential for biological interactions.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, which may lead to modulation of signaling pathways relevant to cancer and other diseases.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of this compound highlighted its favorable absorption characteristics and metabolic stability, making it a candidate for further development in drug formulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
1-(Azetidin-3-yl)piperidineContains azetidine and piperidine ringsFocused on different receptor interactions
4-(Azetidin-3-yl)pyrrolidin-2-oneSimilar ring structures but different functional groupsPotentially different biological activities
3-(tert-butoxycarbonyl)azetidineShares the tert-butoxycarbonyl groupPrimarily used in synthetic organic chemistry

Q & A

Q. What are the standard synthetic routes for Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring, followed by coupling with a pyrrolidine-carboxylate moiety. A common method includes:

  • Step 1 : Activation of the azetidine nitrogen using Boc-anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C .
  • Step 2 : Coupling the Boc-protected azetidine to a pyrrolidine-3-carboxylate derivative via nucleophilic substitution or amide bond formation.
  • Purification : Silica gel column chromatography is often employed to isolate the product, as described in similar Boc-protected piperidine syntheses .

Q. How is the compound characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For stereochemical analysis, NOESY or COSY may resolve diastereomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, as demonstrated in related pyrrolidine-carboxylate structures .

Q. What are the recommended storage conditions and safety protocols?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Avoid exposure to moisture .
  • Safety : Use PPE (gloves, face shield) to minimize exposure to irritants. Follow protocols for handling corrosive or toxic intermediates, such as nitrophenyl sulfonates used in analogous syntheses .

Advanced Research Questions

Q. How can diastereomeric impurities be minimized during synthesis?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3R)-configured azetidine derivatives) to control stereochemistry .
  • Kinetic Resolution : Optimize reaction temperature (e.g., low-temperature coupling at 0°C) to favor one diastereomer .
  • Chromatographic Separation : Employ chiral HPLC with cellulose-based columns for challenging separations .

Q. What strategies address low yields in the coupling step between azetidine and pyrrolidine moieties?

  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions, as seen in tert-butyl ester syntheses .
  • Solvent Optimization : Switch to polar aprotic solvents like DMF or THF to enhance nucleophilicity of the azetidine nitrogen .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields in sterically hindered couplings .

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

  • Variable Temperature (VT) NMR : Resolve dynamic rotational barriers in Boc groups by acquiring spectra at elevated temperatures (e.g., 40°C) .
  • 2D NMR Techniques : Use HSQC or HMBC to assign overlapping proton signals in crowded regions (e.g., pyrrolidine CH₂ groups) .
  • Comparative Analysis : Cross-reference with structurally characterized analogs, such as tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate derivatives .

Q. What are the stability challenges of the Boc group under specific reaction conditions?

  • Acidic Conditions : The Boc group hydrolyzes rapidly in TFA or HCl. Use milder acids (e.g., formic acid) for selective deprotection .
  • High Temperatures : Prolonged heating (>50°C) in polar solvents (e.g., DMSO) can degrade the Boc group. Monitor via TLC or in situ IR .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or spectral data?

  • Sample Purity : Re-crystallize the compound and re-acquire data. Impurities (e.g., residual DCM) skew melting points .
  • Polymorphism : Characterize multiple crystalline forms via differential scanning calorimetry (DSC) .
  • Interlaboratory Variability : Cross-validate using standardized NMR referencing (e.g., TMS in CDCl₃) .

Methodological Resources

  • Synthesis Optimization : Refer to tert-butyl piperidine carboxylate protocols for analogous Boc-protection strategies .
  • Stereochemical Analysis : Utilize X-ray crystallography data from Acta Crystallographica Section E for structural benchmarking .
  • Safety Guidelines : Follow Ambeed’s SDS for handling corrosive intermediates and disposal recommendations .

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